molecular formula C14H15NO3S2 B11639998 Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 402945-30-6

Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B11639998
CAS No.: 402945-30-6
M. Wt: 309.4 g/mol
InChI Key: RUJUULTZARKLRB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with elemental sulfur and methylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)acrylate
  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate
  • (Z)-Ethyl 3-(4-methoxyphenyl)acrylate

Uniqueness

Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Unlike simple acrylates, the thiazole ring enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H13N1O3S1C_{13}H_{13}N_{1}O_{3}S_{1} with a molecular weight of approximately 265.36 g/mol. The structure features a thiazole ring, which is significant for its biological activity due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with carbon disulfide followed by cyclization under basic conditions. This multi-step process yields the desired thiazole derivative through careful control of reaction conditions and purification methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. This compound exhibits significant activity against various pathogens:

  • Bacterial Inhibition : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than standard antibiotics, indicating superior efficacy in some cases .

Anticancer Properties

Thiazoles are recognized for their cytotoxic effects on cancer cells. This compound has demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : Studies indicated that this compound exhibits selective cytotoxicity towards various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 µM to 30 µM, suggesting a potent anticancer effect comparable to established chemotherapeutic agents like doxorubicin .

The mechanism underlying the biological activity of this compound involves:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various biological assays:

  • Study on Antimicrobial Efficacy :
    • A comparative study showed that this compound had an MIC of 15 µg/mL against E. coli, outperforming common antibiotics such as ampicillin .
  • Cytotoxicity Assessment :
    • In vitro assays revealed that the compound induced cell cycle arrest at the G0/G1 phase in MCF-7 cells, leading to increased apoptosis rates compared to untreated controls .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC Values
AntimicrobialE. coliMIC = 15 µg/mL
AntimicrobialS. aureusMIC = 20 µg/mL
CytotoxicityA549 (lung cancer)IC50 = 25 µM
CytotoxicityMCF-7 (breast cancer)IC50 = 10 µM

Properties

CAS No.

402945-30-6

Molecular Formula

C14H15NO3S2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H15NO3S2/c1-4-18-13(16)12-9(2)15(14(19)20-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3

InChI Key

RUJUULTZARKLRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OC)C

solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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